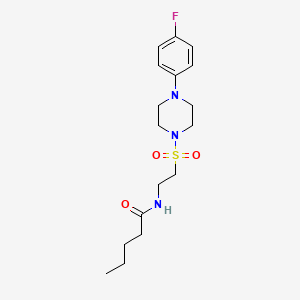

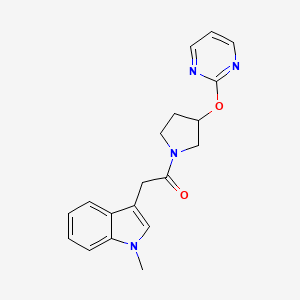

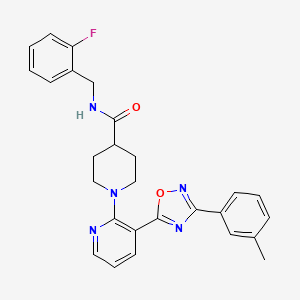

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms, cell division, and gene expression. In

Applications De Recherche Scientifique

Organocatalytic Synthesis and Biological Activities

Compounds structurally related to "2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone" have been synthesized using enantioselective organocatalytic approaches. For instance, the synthesis of spiro[pyrrolidin-3,3'-oxindoles] showcases the importance of these compounds in medicinal chemistry due to their significant biological activities. An enantioselective organocatalytic method allows for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity and structural diversity, suggesting new avenues for diversity-oriented synthesis (Chen et al., 2009).

Corrosion Inhibition

Research into compounds like Schiff bases, which share a structural resemblance to the query compound, demonstrates their utility in corrosion inhibition. These compounds have been evaluated for their effectiveness in protecting carbon steel in acidic environments, indicating their potential industrial applications (Hegazy et al., 2012).

Metal Complexation and Catalysis

The study of metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including magnesium and zinc complexes, reveals their application in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. This research underscores the role of these complexes in enhancing the efficiency of polymerization processes, demonstrating the importance of structural features in catalytic performance (Wang et al., 2012).

Antimicrobial Activity

Compounds bearing a pyrimidinone moiety, related to the query chemical, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, highlighting the potential therapeutic applications of structurally related compounds (Attaby et al., 2006).

Synthesis and Photophysical Properties

The synthesis of 2-pyridin-2-yl-1H-indole derivatives, through intramolecular cyclodehydration, and their estrogen receptor binding affinity and photophysical properties study, exemplify the diverse applications of these compounds in both biological and material sciences. The fluorescence properties of these compounds, sensitive to solvent polarity and pH, open avenues for their use in sensing and imaging applications (Kasiotis & Haroutounian, 2006).

Propriétés

IUPAC Name |

2-(1-methylindol-3-yl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-18(24)23-10-7-15(13-23)25-19-20-8-4-9-21-19/h2-6,8-9,12,15H,7,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIGRYOXCXBERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

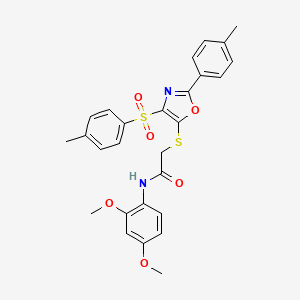

![5-((2-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606123.png)

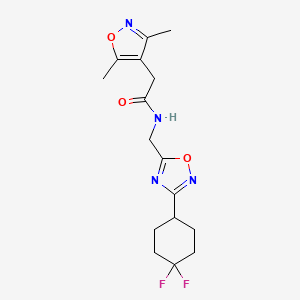

![4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride](/img/structure/B2606125.png)

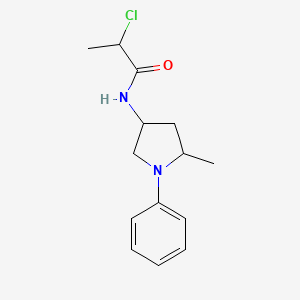

![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2606127.png)

![3,5-dimethoxy-N-[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]benzamide](/img/structure/B2606131.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2606132.png)

![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)